N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
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Overview
Description
N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a complex organic compound that features a benzofuran ring, an oxalamide group, and a sec-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of appropriate precursors. The oxalamide group is then introduced via a condensation reaction with oxalyl chloride and a suitable amine. The sec-butyl group is added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a halogen or other functional group.
Scientific Research Applications
Chemistry
In chemistry, N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Researchers might study its effects on various biological pathways to determine its efficacy and safety as a medication.
Industry
In industry, this compound could be used in the development of new materials. Its chemical properties might make it suitable for use in polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(sec-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide include other benzofuran derivatives and oxalamide-containing molecules. Examples might include:
- N1-(tert-butyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
- N1-(sec-butyl)-N2-(2-carbamoylbenzothiophene-3-yl)oxalamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and substituents. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-butan-2-yl-N-(2-carbamoyl-1-benzofuran-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-3-8(2)17-14(20)15(21)18-11-9-6-4-5-7-10(9)22-12(11)13(16)19/h4-8H,3H2,1-2H3,(H2,16,19)(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEREWBWIMLIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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